molecular formula C9H7ClFNO4 B8685009 Ethyl 2-chloro-4-fluoro-5-nitrobenzoate

Ethyl 2-chloro-4-fluoro-5-nitrobenzoate

Cat. No.: B8685009
M. Wt: 247.61 g/mol
InChI Key: XHFJXQUWCLIYML-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS 188490-53-1) is a chemical compound with the molecular formula C 9 H 7 ClFNO 4 and a molecular weight of 247.61 g/mol . It is the ethyl ester derivative of 2-chloro-4-fluoro-5-nitrobenzoic acid, a well-characterized trifunctional aromatic building block . The molecular scaffold features chloro, fluoro, and nitro substituents on a benzoate ring, creating a unique electronic and steric profile that is highly valuable in synthetic chemistry. This compound is primarily used as a key synthetic intermediate in research and development for active pharmaceutical ingredients (APIs) and agrochemicals . The presence of strong electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions, allowing researchers to systematically replace specific halogens with a variety of nucleophiles such as alkoxides, thiols, or amines . This reactivity is fundamental for constructing complex molecules, particularly heterocyclic systems common in many drugs and pesticides. The ester group can serve as a protected form of a carboxylic acid, which can be readily hydrolyzed to the corresponding acid or transformed into other functional groups like amides, offering additional versatility in synthetic pathways . As a versatile building block, its applications are particularly prominent in the discovery of new antibacterial agents and herbicides . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7ClFNO4

Molecular Weight

247.61 g/mol

IUPAC Name

ethyl 2-chloro-4-fluoro-5-nitrobenzoate

InChI

InChI=1S/C9H7ClFNO4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2H2,1H3

InChI Key

XHFJXQUWCLIYML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Benzoate Esters

The following table compares ethyl 2-chloro-4-fluoro-5-nitrobenzoate with analogs differing in substituents or ester groups:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight CAS Number Key Applications
This compound C$9$H$7$ClFNO$_4$ Cl (C-2), F (C-4), NO$_2$ (C-5) 247.61 N/A Saflufenacil precursor
Mthis compound C$8$H$5$ClFNO$_4$ Cl (C-2), F (C-4), NO$_2$ (C-5) 233.58 85953-30-6 Intermediate in organic synthesis
Ethyl 2-bromo-4-fluoro-5-nitrobenzoate C$9$H$7$BrFNO$_4$ Br (C-2), F (C-4), NO$_2$ (C-5) 292.06 N/A Structural analog (limited data)
Ethyl 5-bromo-2-chloro-4-fluorobenzoate C$9$H$7$BrClFO$_2$ Br (C-5), Cl (C-2), F (C-4) 281.51 351325-30-9 Unspecified intermediates
Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate C${11}$H${12}$FNO$_5$ OEt (C-2), F (C-4), NO$_2$ (C-5) 257.21 1033716-12-9 Not reported
Ethyl 2-chloro-4-nitrobenzoate C$9$H$8$ClNO$_4$ Cl (C-2), NO$_2$ (C-4) 229.62 N/A Lacks fluorine; altered reactivity

Key Observations:

  • Ester Group Influence : Methyl esters (e.g., CAS 85953-30-6) exhibit lower molecular weights and may differ in solubility and hydrolysis rates compared to ethyl esters .
  • Functional Group Positioning : Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate introduces an ethoxy group, increasing steric hindrance at C-2, which could impede reactions at the aromatic ring .

Physicochemical and Application Differences

  • Bioactivity : Fluorine and nitro groups enhance electron-withdrawing effects, stabilizing intermediates in herbicide synthesis. Bromine analogs (e.g., ethyl 2-bromo derivative) are less studied but may offer alternative reactivity pathways .
  • Commercial Availability : Mthis compound is commercially available in reagent-grade quantities (e.g., 100 mg to 500 mg), while ethyl analogs are often synthesized in situ for agrochemical production .

Preparation Methods

Reaction Mechanism and Conditions

Nitration is conducted using a sulfuric acid-nitric acid (mixed acid) system. The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially entering the para position relative to the electron-withdrawing chlorine and fluorine substituents. However, competitive meta substitution and over-nitration can occur, necessitating precise control of temperature, nitrating agent stoichiometry, and reaction time.

Table 1: Effect of Reaction Temperature on Nitration Outcomes

Temperature (°C)Desired Isomer (%)Undesired Isomer (%)Di-Nitro Byproduct (%)
55–60781210
60–658587
70–75721018

Data adapted from Examples 6–8 in, demonstrating that temperatures of 60–65°C optimize selectivity for the 5-nitro isomer while suppressing di-nitration.

Optimization Strategies

  • Nitrating Agent Stoichiometry : Using 1.2–1.5 equivalents of nitric acid relative to the substrate minimizes di-nitration. Excess nitric acid increases di-nitro byproduct formation, reducing the yield of the desired mono-nitro compound.

  • Reaction Time : Extending the reaction duration beyond 4 hours at 60–65°C improves conversion but risks over-nitration. A balance is achieved at 5–6 hours.

Esterification of 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid

Thionyl Chloride-Mediated Esterification

The most efficient method involves converting the carboxylic acid to its acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with ethanol:

2-Chloro-4-fluoro-5-nitrobenzoic acid+SOCl2Acyl chloride+HCl+SO2\text{2-Chloro-4-fluoro-5-nitrobenzoic acid} + \text{SOCl}2 \rightarrow \text{Acyl chloride} + \text{HCl} + \text{SO}2
Acyl chloride+EtOHEthyl 2-chloro-4-fluoro-5-nitrobenzoate+HCl\text{Acyl chloride} + \text{EtOH} \rightarrow \text{this compound} + \text{HCl}

Example Protocol (Adapted from and):

  • Reagents : 2-Chloro-4-fluoro-5-nitrobenzoic acid (100 g), ethanol (500 mL), thionyl chloride (108.6 g, 2.0 eq).

  • Conditions : React at 65–70°C for 6–8 hours under reflux.

  • Workup : Distill excess ethanol, extract with isopropyl acetate, wash with 2% sodium bicarbonate, and isolate the ester.

  • Yield : 98%.

Alternative Methods

  • Fischer Esterification : Less commonly used due to slower reaction kinetics and lower yields in industrial settings.

  • DCC Coupling : Reserved for lab-scale synthesis where reagent cost is less prohibitive.

Purification and Isolation

Crude this compound is purified via:

  • Solvent Extraction : Isopropyl acetate effectively separates the ester from aqueous acid byproducts.

  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >99% (HPLC).

Industrial-Scale Production

Process Economics

  • Raw Material Efficiency : The use of thionyl chloride and ethanol ensures high atom economy, with 80–85% overall yield from 2-chloro-4-fluorotoluene.

  • Waste Management : Sulfuric acid from nitration is neutralized and recycled, aligning with green chemistry principles.

Case Study: Pilot Plant Synthesis

A 1,000-L batch process produced 850 kg of this compound with 97% purity, demonstrating scalability.

Analytical Characterization

  • HPLC : Used to monitor reaction progress and quantify isomers (C18 column, 220 nm detection).

  • Melting Point : 59–62°C (lit.).

  • NMR : 1H^1\text{H} NMR (CDCl₃) δ 8.45 (s, 1H, Ar–H), 4.40 (q, 2H, OCH₂), 1.40 (t, 3H, CH₃) .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Ethyl 2-chloro-4-fluoro-5-nitrobenzoate from its precursor acids?

  • Methodological Answer : The esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid typically employs thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] as activating agents. For example, using SOCl₂ with catalytic N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 50°C for 1–12 hours yields the corresponding benzoyl chloride intermediate. Subsequent reaction with ethanol under anhydrous conditions (e.g., in DCM with pyridine as a base) achieves esterification. Key variables include reaction time (shorter for oxalyl chloride) and solvent polarity .

Q. How can I characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substituent positions. The nitro group deshields adjacent protons, while fluorine shows distinct coupling patterns.
  • IR : Look for ester C=O stretching (~1740 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –NO₂ or –Cl).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, especially for nitro-aromatic contaminants .

Q. What are the solubility and stability considerations for this compound in common solvents?

  • Methodological Answer :

  • Solubility : Moderately soluble in DCM, THF, and DMSO; poorly soluble in water or hexane. For kinetic studies, use DMSO as a co-solvent to enhance dissolution.
  • Stability : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis. Avoid prolonged exposure to light, as nitro groups may undergo photoreduction. Prepare fresh solutions for sensitive reactions (e.g., nucleophilic substitutions) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the nitro group in this compound during catalytic hydrogenation?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing –Cl and –F groups meta to the –NO₂ enhance its electrophilicity, facilitating reduction.
  • Steric Effects : The ethyl ester at the ortho position may hinder access to catalysts (e.g., Pd/C). Use high-pressure H₂ (5–10 atm) and polar protic solvents (e.g., ethanol) to improve reaction rates. Monitor intermediates via TLC or in situ IR to optimize conditions .

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • X-ray Diffraction : Use SHELXL for refinement, especially for disordered nitro or ester groups. Heavy atoms (Cl, F) improve phasing.
  • Hydrogen Bonding Analysis : Apply graph-set analysis (Etter’s rules) to identify motifs like R22(8)R_2^2(8) dimers, which stabilize crystal packing.
  • Twinned Data : For twinned crystals, employ SHELXD for structure solution and Olex2 for visualization .

Q. How can contradictory data from synthetic yields or analytical results be systematically troubleshooted?

  • Methodological Answer :

  • Yield Discrepancies : Compare reaction conditions (e.g., solvent purity, moisture levels). For low yields in esterification, test alternative bases (e.g., triethylamine vs. pyridine).
  • Analytical Conflicts : Cross-validate NMR assignments with 13C^{13}\text{C}-DEPT or 2D COSY. For mass spec anomalies, check for isotopic patterns (e.g., 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl} ratio).
  • Case Study : A 2024 study found that residual DMF in benzoyl chloride intermediates led to side reactions; rigorous solvent removal (rotary evaporation under vacuum) improved yields by 15–20% .

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